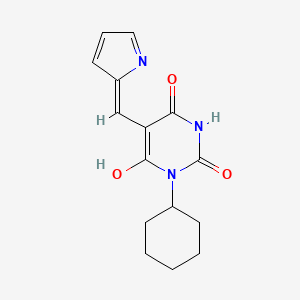![molecular formula C21H19N3O2S B6137166 4-methoxy-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B6137166.png)
4-methoxy-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide, commonly known as MPPTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPPTB is a thioamide derivative that belongs to the class of N-arylthiourea compounds. It is a yellow crystalline powder that is soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.
Mecanismo De Acción
The exact mechanism of action of MPPTB is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes and proteins. MPPTB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain sensation. By inhibiting COX-2, MPPTB can reduce inflammation and pain. MPPTB has also been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. By inhibiting topoisomerase II, MPPTB can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
MPPTB has been shown to have various biochemical and physiological effects. In vitro studies have shown that MPPTB can inhibit the growth of cancer cells and induce apoptosis. MPPTB has also been shown to reduce inflammation and pain in animal models of inflammation. In addition, MPPTB has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MPPTB in lab experiments is its low cost and easy synthesis method. MPPTB is also soluble in organic solvents, making it easy to dissolve in various solutions. However, one limitation of using MPPTB is its low water solubility, which can limit its use in certain experiments. In addition, the exact mechanism of action of MPPTB is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on MPPTB. One area of research is to further investigate the mechanism of action of MPPTB. Understanding the exact molecular targets of MPPTB can help to identify its potential applications and develop more effective derivatives. Another area of research is to investigate the potential applications of MPPTB in agriculture and material science. Finally, more studies are needed to evaluate the safety and toxicity of MPPTB in humans and animals.
Métodos De Síntesis
MPPTB can be synthesized by reacting 4-methoxybenzoyl chloride and 4-(4-pyridinylmethyl)aniline in the presence of triethylamine. The resulting product is then treated with thiourea and potassium hydroxide to obtain MPPTB. The synthesis method of MPPTB is simple and cost-effective, making it a popular choice for researchers.
Aplicaciones Científicas De Investigación
MPPTB has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, MPPTB has been found to exhibit antitumor, anti-inflammatory, and analgesic properties. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. In agriculture, MPPTB has been used as a fungicide and insecticide due to its ability to inhibit the activity of certain enzymes. In material science, MPPTB has been used as a corrosion inhibitor due to its ability to form a protective film on metal surfaces.
Propiedades
IUPAC Name |
4-methoxy-N-[[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-26-19-8-4-17(5-9-19)20(25)24-21(27)23-18-6-2-15(3-7-18)14-16-10-12-22-13-11-16/h2-13H,14H2,1H3,(H2,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWRRQUIVIITIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethoxyethyl 4-{[3-(3-bromo-4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B6137085.png)
![3-ethoxy-N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)benzamide](/img/structure/B6137094.png)
![4-amino-N-(2-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-2-oxoethyl)butanamide hydrochloride](/img/structure/B6137096.png)
![1-(4-methoxybenzyl)-N-[1-methyl-2-(3-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6137102.png)
![N-[3-(4-fluorophenyl)-2-(methoxymethyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetamide](/img/structure/B6137106.png)
![N-(4-fluoro-2-methylphenyl)-3-{1-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6137112.png)
![2-(4-bromophenyl)-3-(2,2-dimethylpropanoyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B6137126.png)

![N~2~-(4-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6137143.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-piperidinyl}propanamide](/img/structure/B6137154.png)
![2-(4-methoxyphenyl)-3,5-dimethyl-N-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6137163.png)
![1-cyclohexyl-4-({6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinyl}carbonyl)-2-piperazinone](/img/structure/B6137183.png)
![5-(1,3-benzodioxol-5-ylmethylene)-2-[(3-chloro-2-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6137189.png)
